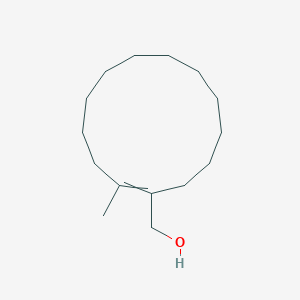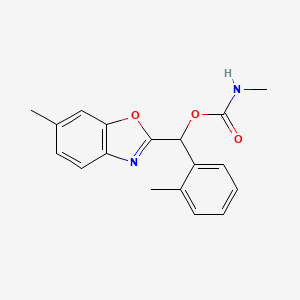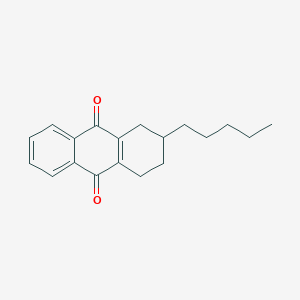![molecular formula C12H18O2Si B14329619 Methyl 4-[(trimethylsilyl)methyl]benzoate CAS No. 99192-55-9](/img/structure/B14329619.png)
Methyl 4-[(trimethylsilyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(trimethylsilyl)methyl]benzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring connected to an ester functional group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-[(trimethylsilyl)methyl]benzoate can be synthesized through the esterification of 4-[(trimethylsilyl)methyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The removal of water from the reaction mixture is essential to drive the reaction towards ester formation .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-[(trimethylsilyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Formation of 4-[(trimethylsilyl)methyl]benzoic acid.
Reduction: Formation of 4-[(trimethylsilyl)methyl]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(trimethylsilyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 4-[(trimethylsilyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Methyl 4-methylbenzoate: Similar structure but lacks the trimethylsilyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a trimethylsilyl group.
Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate: Contains an additional trimethylsilyl group on the benzene ring.
Uniqueness: Methyl 4-[(trimethylsilyl)methyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
99192-55-9 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
methyl 4-(trimethylsilylmethyl)benzoate |
InChI |
InChI=1S/C12H18O2Si/c1-14-12(13)11-7-5-10(6-8-11)9-15(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
GMZSCERCXPVZKL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


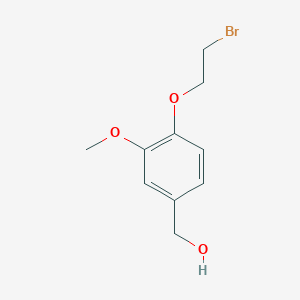
![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
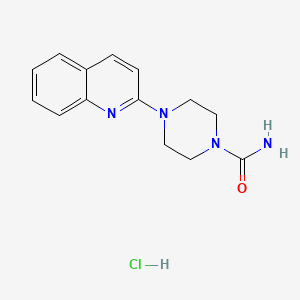
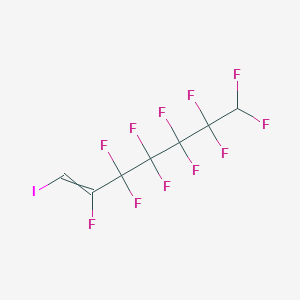
selanium iodide](/img/structure/B14329558.png)
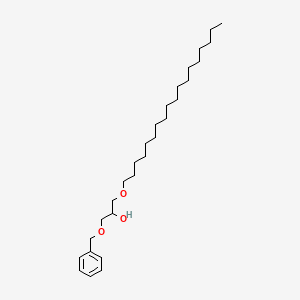
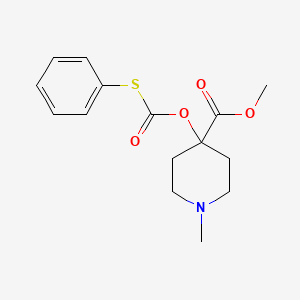
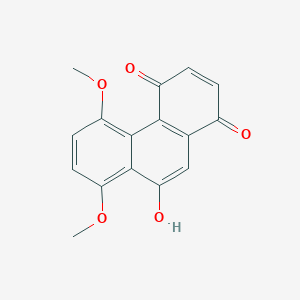
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)

